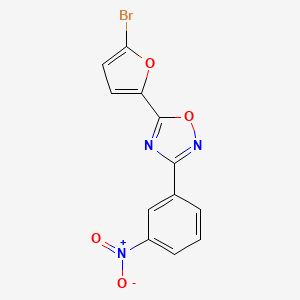![molecular formula C15H8BrNO4 B5841604 2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione, commonly known as BBID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBID is a derivative of isoindoline-1,3-dione, which is a well-known scaffold for the development of biologically active compounds.
Mécanisme D'action
The mechanism of action of BBID is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BBID has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BBID has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBID can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that BBID can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBID is its high yield and purity, which makes it suitable for use in various lab experiments. BBID is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of BBID is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of BBID. One potential direction is the development of BBID derivatives with improved activity and selectivity. Another direction is the study of BBID in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, the use of BBID in the development of new materials with unique properties is an area of active research.
Méthodes De Synthèse
The synthesis of BBID involves the reaction of 4-bromobenzoyl chloride with isoindoline-1,3-dione in the presence of a base such as pyridine or triethylamine. The reaction yields BBID as a white solid with a high yield and purity.
Applications De Recherche Scientifique
BBID has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BBID has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECWZZBVSLEWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)


![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)
![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)

![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)


![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
![1-(2-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5841615.png)

